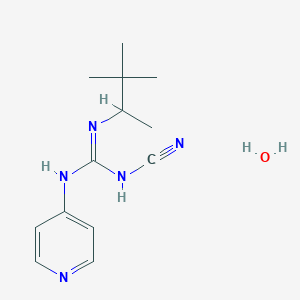

Pinacidil monohydrate

描述

盐酸匹那西地是一种氰基胍类药物,以其打开 ATP 敏感性钾通道的能力而闻名,导致小动脉的周围血管扩张。 该化合物主要用作降压药,因为它能有效降低血压和外周阻力 .

准备方法

合成路线和反应条件: 盐酸匹那西地的合成涉及 4-异硫氰酸吡啶与 3,3-二甲基-2-丁胺缩合形成硫脲中间体。然后用三苯基膦、四氯化碳和三乙胺的混合物处理该中间体,生成不对称的碳二亚胺。 最后,加入氰胺形成盐酸匹那西地 .

工业生产方法: 盐酸匹那西地的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产量。 该过程涉及对反应条件(如温度、压力和试剂浓度)的仔细控制,以优化生产效率并最大程度地减少杂质 .

化学反应分析

Radioligand Binding Studies

Tritiated pinacidil analogues have been synthesized to characterize the interactions of potassium channel openers and blockers with their receptors . Studies using N-cyano-N'-[1,1-dimethyl-[2,2,3,3-3H]propyl]-N"-(3-pyridinyl)guanidine, a tritiated radioligand, have demonstrated that potassium channel openers like pinacidil, cromakalim, aprikalim, diazoxide, and minoxidil, as well as KATP channel blockers such as glibenclamide and eosine, can displace the radioligand from its receptor . This suggests that these compounds interact with the same target protein, potentially involving several allosterically coupled receptor binding sites .

Reactions and Biological Activity

Pinacidil monohydrate binds to ATP-sensitive potassium channels in vascular smooth muscle cells, causing the channels to open. This leads to an increased efflux of potassium ions from the cells, resulting in hyperpolarization of the cell membrane. The hyperpolarization causes relaxation of the smooth muscle and peripheral vasodilation, which lowers blood pressure.

Pharmacokinetics and Distribution

Following oral administration of $$14C]pinacidil, approximately 85% of the radioactivity is recovered in urine and 15% in feces in rats and dogs . The absorption of pinacidil is rapid and almost complete, with a half-life of about 1 hour in rats and 2 hours in dogs . Studies in healthy volunteers showed a similar pharmacokinetic profile to that found in rats and dogs, with food ingestion not affecting the drug's bioavailability .

Interactions with Glibenclamide

Glibenclamide, a KATP channel antagonist, can block the effects of pinacidil . This interaction confirms that pinacidil's mechanism of action involves opening ATP-sensitive potassium channels .

科学研究应用

作用机制

盐酸匹那西地通过打开平滑肌细胞中的 ATP 敏感性钾通道发挥作用。这种作用导致细胞膜超极化,从而使血管平滑肌舒张,并随后发生血管扩张。 盐酸匹那西地的分子靶标包括钾通道本身,所涉及的途径主要与细胞内钾水平的调节有关 .

类似化合物:

米诺地尔: 另一种钾通道开放剂,用作降压药和促进毛发生长剂。

地亚佐昔: 一种钾通道开放剂,用于治疗低血糖症和高血压。

硝苯地尔: 具有血管扩张和抗心绞痛作用的钾通道开放剂.

比较:

盐酸匹那西地与米诺地尔: 盐酸匹那西地降压作用更强,但没有米诺地尔促进毛发生长的作用.

盐酸匹那西地与地亚佐昔: 这两种化合物都是有效的降压药,但地亚佐昔还用于控制低血糖症,而盐酸匹那西地没有这种作用.

盐酸匹那西地与硝苯地尔: 虽然这两种化合物都是钾通道开放剂,但硝苯地尔还具有硝酸盐样特性,使其能有效治疗心绞痛.

盐酸匹那西地以其对 ATP 敏感性钾通道的特异性作用及其强效的降压作用而脱颖而出,使其成为研究和临床环境中的一种有价值的化合物。

相似化合物的比较

Minoxidil: Another potassium channel opener used as an antihypertensive agent and for hair growth stimulation.

Diazoxide: A potassium channel opener used to treat hypoglycemia and hypertension.

Nicorandil: A potassium channel opener with both vasodilatory and anti-anginal properties.

Comparison:

Pinacidil vs. Minoxidil: Pinacidil is more potent in terms of its antihypertensive effects but does not have the hair growth-stimulating properties of minoxidil.

Pinacidil vs. Diazoxide: Both compounds are effective antihypertensive agents, but diazoxide is also used to manage hypoglycemia, which is not a property of pinacidil.

Pinacidil vs. Nicorandil: While both compounds are potassium channel openers, nicorandil also has nitrate-like properties, making it effective in treating angina.

Pinacidil monohydrate stands out due to its specific action on ATP-sensitive potassium channels and its potent antihypertensive effects, making it a valuable compound in both research and clinical settings.

生物活性

Pinacidil monohydrate is a cyanoguanidine derivative primarily known for its role as an ATP-sensitive potassium channel opener. This compound has been extensively studied for its biological activity, particularly in the context of hypertension and other vascular conditions. The following sections will provide a detailed overview of its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 263.345 g/mol

- CAS Number : 85371-64-8

- IUPAC Name : (Z)-N'-cyano-N-(3,3-dimethylbutan-2-yl)-N''-(pyridin-4-yl)guanidine hydrate

Pinacidil acts by opening ATP-sensitive potassium channels located in the smooth muscle cells of blood vessels. This action leads to peripheral vasodilatation , which reduces peripheral vascular resistance and subsequently lowers blood pressure .

1. Antihypertensive Activity

Pinacidil has been primarily used as an antihypertensive agent. Studies have shown that it can effectively lower blood pressure in hypertensive models. For example, a transdermal drug delivery system (TDDS) using pinacidil was evaluated in hypertensive rats, demonstrating a significant reduction in blood pressure (37.96% decrease) over a 48-hour period .

2. Urodynamic Effects

In clinical settings, pinacidil's effects on bladder function have been investigated. A double-blind crossover study involving men with bladder outlet obstruction found that pinacidil did not significantly improve urodynamic variables such as urinary flow or frequency, although it did lead to a decrease in standing blood pressure . This suggests that while pinacidil may affect vascular dynamics, its efficacy in treating bladder instability is limited.

3. Anticonvulsant Properties

Recent studies have explored the potential anticonvulsant effects of pinacidil. In animal models, it was shown to reduce seizure activity induced by pentylenetetrazole (PTZ) and pilocarpine. Behavioral assessments indicated that doses of 5 and 10 mg/kg resulted in significant changes in anxiety-related behaviors, suggesting potential applications in neurological disorders .

Case Studies and Research Findings

属性

IUPAC Name |

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60560-33-0 (anhydrous) | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045682 | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85371-64-8 | |

| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?

A1: this compound is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, this compound does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].

Q2: How is this compound absorbed and metabolized in the body?

A2: this compound is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].

Q3: Are there any transdermal delivery systems being researched for this compound?

A3: Yes, researchers are exploring transdermal drug delivery systems for this compound as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for this compound [].

Q4: What are the advantages of developing a transdermal delivery system for this compound?

A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:

- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].

- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].

- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral this compound administration [].

Q5: What analytical methods are used to quantify this compound in biological samples?

A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of this compound in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and this compound as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].

Q6: What is the significance of studying the structure-activity relationship (SAR) of this compound?

A6: Understanding the SAR of this compound is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.

Q7: What are the future research directions for this compound?

A7: Future research on this compound could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。